molecular formula C12H18O3 B14666444 Acetic acid;(3,4,5-trimethylphenyl)methanol CAS No. 39126-12-0

Acetic acid;(3,4,5-trimethylphenyl)methanol

Cat. No.: B14666444
CAS No.: 39126-12-0
M. Wt: 210.27 g/mol
InChI Key: MMGFWTCEWDREKN-UHFFFAOYSA-N
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Description

Acetic acid;(3,4,5-trimethylphenyl)methanol is a chemical compound with the molecular formula C12H16O2 It is a derivative of acetic acid and (3,4,5-trimethylphenyl)methanol, combining the properties of both components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(3,4,5-trimethylphenyl)methanol typically involves the esterification of acetic acid with (3,4,5-trimethylphenyl)methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(3,4,5-trimethylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

Acetic acid;(3,4,5-trimethylphenyl)methanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;(3,4,5-trimethylphenyl)methanol involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and (3,4,5-trimethylphenyl)methanol, which can then interact with various biological pathways. The aromatic ring may also participate in π-π interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;phenylmethanol: Similar structure but lacks the methyl groups on the aromatic ring.

    Acetic acid;2,4,6-trimethylphenylmethanol: Similar structure with different positions of the methyl groups.

    Acetic acid;benzyl alcohol: Similar ester but with a simpler aromatic ring.

Uniqueness

Acetic acid;(3,4,5-trimethylphenyl)methanol is unique due to the presence of three methyl groups on the aromatic ring, which can influence its chemical reactivity and interactions. This structural feature may impart distinct properties and applications compared to other similar compounds.

Properties

CAS No.

39126-12-0

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

acetic acid;(3,4,5-trimethylphenyl)methanol

InChI

InChI=1S/C10H14O.C2H4O2/c1-7-4-10(6-11)5-8(2)9(7)3;1-2(3)4/h4-5,11H,6H2,1-3H3;1H3,(H,3,4)

InChI Key

MMGFWTCEWDREKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)CO.CC(=O)O

Origin of Product

United States

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